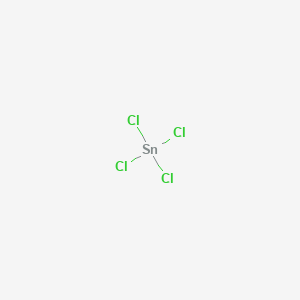

Tin tetrachloride

Description

Propriétés

IUPAC Name |

tin(4+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Sn/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGGPRDJHPYFRM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7646-78-8, 1344-13-4 | |

| Record name | Tin tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H76LFL3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-33 °C | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Tin(IV) Chloride: Anhydrous vs. Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the physicochemical properties, reactivity, and handling of anhydrous tin(IV) chloride (SnCl₄) and its pentahydrate form (SnCl₄·5H₂O). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and other advanced chemical synthesis fields where tin compounds are utilized.

Core Physicochemical Properties

Anhydrous tin(IV) chloride and its pentahydrate exhibit significant differences in their physical and chemical properties, which dictate their applications and handling requirements. The anhydrous form is a colorless, fuming liquid, while the pentahydrate is a white to yellowish crystalline solid.[1][2] These differences are summarized in the tables below.

Table 1: Physical Properties

| Property | Tin(IV) Chloride, Anhydrous | Tin(IV) Chloride, Pentahydrate |

| CAS Number | 7646-78-8[3] | 10026-06-9[4] |

| Molecular Formula | SnCl₄ | SnCl₄·5H₂O[4] |

| Molecular Weight | 260.50 g/mol [1][5] | 350.60 g/mol [1][4][5] |

| Appearance | Colorless, fuming liquid[1][5][6] | White to yellowish crystalline solid or lumps[2][4][7] |

| Density | 2.226 g/cm³[1][5] | 2.04 g/cm³[1][2][4] |

| Melting Point | -33 °C[3] | 56 °C (decomposes)[1][2][4] |

| Boiling Point | 114.1 °C[3] | N/A (decomposes) |

Table 2: Solubility and Reactivity

| Property | Tin(IV) Chloride, Anhydrous | Tin(IV) Chloride, Pentahydrate |

| Solubility in Water | Reacts violently with water, soluble in cold water with heat evolution, decomposed by hot water.[6][8] | Very soluble in water.[2][4][7] |

| Solubility in Organic Solvents | Miscible with alcohol, benzene, toluene, chloroform, acetone, carbon tetrachloride, gasoline, and carbon disulfide.[9][10] | Soluble in ethanol.[2][4] |

| Reactivity with Moist Air | Fumes in moist air, forming hydrochloric acid and tin(IV) oxide.[1][6] | Hygroscopic, will absorb water from the air. |

| Lewis Acidity | Strong Lewis acid.[5] | Acts as a Lewis acid, though its activity can be moderated by the coordinated water molecules.[11] |

Structural and Chemical Behavior

The fundamental difference between the two forms lies in the coordination of water molecules to the tin center in the pentahydrate. In the solid state, the pentahydrate exists as cis-[SnCl₄(H₂O)₂]·3H₂O, where two water molecules are directly coordinated to the tin atom, and the remaining three are water of crystallization.[5] This coordination significantly influences the compound's properties and reactivity.

Hydrolysis Pathway

Anhydrous tin(IV) chloride undergoes rapid and highly exothermic hydrolysis in the presence of water to form tin(IV) oxide and hydrochloric acid. The pentahydrate, being already partially hydrated, dissolves in water more readily and with less vigorous heat evolution.

Applications in Synthesis

Both anhydrous and pentahydrated tin(IV) chloride are utilized in organic synthesis, primarily as Lewis acid catalysts. However, the choice between the two depends on the specific reaction conditions and the required catalytic activity.

Friedel-Crafts Reactions

Anhydrous tin(IV) chloride is a widely used catalyst in Friedel-Crafts alkylation and acylation reactions.[12] Its strong Lewis acidity effectively activates the acylating or alkylating agent. The pentahydrate can also be used, particularly in systems where the presence of water is tolerable, though its catalytic activity may be attenuated.

Experimental Protocols

The following are generalized experimental methodologies for the characterization and comparison of anhydrous and pentahydrated tin(IV) chloride.

Comparative Hydrolysis Rate Determination (Calorimetric Method)

Objective: To compare the rate and exothermicity of the reaction of anhydrous SnCl₄ and the dissolution of SnCl₄·5H₂O in water.

Methodology:

-

Set up a reaction calorimeter with a known volume of deionized water, stirring at a constant rate.

-

Record the initial temperature of the water.

-

For anhydrous SnCl₄, carefully add a pre-weighed amount to the water and record the temperature change over time until a stable reading is achieved.

-

For SnCl₄·5H₂O, repeat the process with a molar equivalent amount and record the temperature change over time.

-

The rate of temperature increase and the maximum temperature reached will provide a quantitative comparison of the hydrolysis/dissolution rates and exothermicities.

Catalytic Activity in Friedel-Crafts Acylation

Objective: To compare the catalytic efficiency of anhydrous SnCl₄ and SnCl₄·5H₂O in a model Friedel-Crafts acylation reaction.

Methodology:

-

Set up two parallel reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

In each reaction vessel, dissolve a suitable aromatic substrate (e.g., anisole) in an anhydrous solvent (e.g., dichloromethane).

-

To one vessel, add a catalytic amount of anhydrous SnCl₄. To the other, add a molar equivalent amount of SnCl₄·5H₂O.

-

Cool the mixtures in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride) to both reaction mixtures.

-

Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, GC-MS).

-

Compare the reaction times and product yields between the two catalysts.

Spectroscopic Characterization

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a powerful tool for distinguishing between the two forms. Anhydrous SnCl₄ will exhibit a single resonance at a characteristic chemical shift. The pentahydrate, with its coordinated water molecules, will show a different chemical shift, reflecting the change in the electronic environment of the tin nucleus.[4][5]

Infrared (IR) Spectroscopy: The presence of coordinated and lattice water in the pentahydrate can be confirmed by IR spectroscopy. The spectrum of the pentahydrate will show broad O-H stretching bands in the region of 3200-3500 cm⁻¹, which will be absent in the spectrum of the anhydrous form.

Safety and Handling

Both forms of tin(IV) chloride are corrosive and require careful handling.

-

Anhydrous Tin(IV) Chloride: Is highly corrosive and reacts violently with moisture.[13] It is a fuming liquid that releases corrosive hydrogen chloride gas upon contact with air.[1][6] Handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. Store in a tightly sealed container in a dry, well-ventilated area.

-

Tin(IV) Chloride Pentahydrate: Is a corrosive solid.[2] While it does not fume, it is hygroscopic and should be stored in a tightly sealed container to prevent absorption of atmospheric moisture. Standard laboratory PPE should be worn when handling this compound.

Conclusion

The choice between anhydrous tin(IV) chloride and its pentahydrate is dictated by the specific requirements of the intended application. The anhydrous form offers high reactivity and is essential for water-sensitive reactions. The pentahydrate, being a stable, less reactive solid, is easier to handle and can be a suitable alternative in systems where the presence of water is not detrimental. A thorough understanding of their distinct properties is crucial for successful and safe utilization in research and development.

References

- 1. Tin(IV) chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. Cas 10026-06-9,Stannic chloride pentahydrate | lookchem [lookchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 5. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. scribd.com [scribd.com]

- 8. Tin tetrachloride | SnCl4 | CID 24287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tin(IV) chloride pentahydrate [chembk.com]

- 10. This compound | 7646-78-8 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. americanelements.com [americanelements.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Tin(IV) Chloride (SnCl₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) chloride, also known as stannic chloride, is a versatile and highly reactive inorganic compound with the chemical formula SnCl₄.[1][2] It is a colorless to pale yellow, fuming liquid at room temperature, recognized for its pungent, acrid odor.[1][3][4] First discovered by Andreas Libavius, this hygroscopic substance readily absorbs moisture from the air, contributing to its wide range of applications.[1][2] In its anhydrous form, SnCl₄ is a covalent compound, which accounts for its relatively low melting and boiling points compared to ionic metal chlorides.[5] This technical guide provides a comprehensive overview of the physical and chemical properties of tin(IV) chloride, detailed experimental protocols for its synthesis and key reactions, and essential safety information for its handling.

Physical Properties of Tin(IV) Chloride

Anhydrous tin(IV) chloride is a volatile liquid, while its most common hydrated form is the pentahydrate (SnCl₄·5H₂O), a white crystalline solid.[5][6] The physical properties of both forms are summarized in the tables below for easy comparison.

Table 1: General Physical Properties of Tin(IV) Chloride

| Property | Anhydrous SnCl₄ | SnCl₄·5H₂O (Pentahydrate) |

| Appearance | Colorless to slightly yellow fuming liquid[1][3] | White to yellowish crystalline solid[2][6] |

| Odor | Acrid, pungent[4][7] | Faint hydrochloric acid odor[6] |

| Molecular Formula | SnCl₄[3] | SnCl₄·5H₂O[6] |

| Molar Mass | 260.50 g/mol [7] | 350.60 g/mol [7] |

| Crystal Structure | Monoclinic[7] | - |

Table 2: Quantitative Physical Properties of Tin(IV) Chloride

| Property | Anhydrous SnCl₄ | SnCl₄·5H₂O (Pentahydrate) |

| Density | 2.226 g/cm³[7] | 2.04 g/cm³[7] |

| Melting Point | -34.07 °C[7] | 56 °C[7] |

| Boiling Point | 114.15 °C[7] | Decomposes at ~56 °C[6] |

| Vapor Pressure | 2.4 kPa[5] | Not applicable |

| Refractive Index | 1.512[4][8] | Not applicable |

| Solubility | Soluble in alcohol, benzene (B151609), toluene, chloroform, acetone, kerosene, CCl₄, methanol, gasoline, CS₂.[5][7] Reacts with water.[5] | Very soluble in water and alcohol.[6] |

Chemical Properties and Reactions of Tin(IV) Chloride

Tin(IV) chloride's chemistry is dominated by the electrophilic nature of the tin atom, making it a potent Lewis acid. This property is the foundation for many of its applications in organic synthesis.

Lewis Acidity

SnCl₄ is a strong Lewis acid because the tin atom has vacant d-orbitals that can accept electron pairs from Lewis bases.[7][9] The high positive charge of the Sn(IV) cation, bonded to electronegative chlorine atoms, further enhances its electron-accepting capability.[9] This acidity is central to its use as a catalyst in various organic reactions, most notably Friedel-Crafts acylations and alkylations.[7][10]

Hydrolysis

Anhydrous SnCl₄ reacts vigorously and exothermically with water in a hydrolysis reaction, fuming in moist air to produce a white smoke of tin(IV) oxide and hydrogen chloride.[5] When added to liquid water, it forms the crystalline pentahydrate, SnCl₄·5H₂O.[5] Heating the hydrate (B1144303) does not regenerate the anhydrous form; instead, it decomposes, releasing hydrogen chloride and leaving behind tin(IV) oxide.[5]

Role in Organic Synthesis

-

Friedel-Crafts Reactions: SnCl₄ is a widely used Lewis acid catalyst in Friedel-Crafts acylations and alkylations.[7] It activates the acyl or alkyl halide, facilitating electrophilic aromatic substitution.[10]

-

Precursor to Organotin Compounds: Anhydrous SnCl₄ is a key starting material in organotin chemistry. It reacts with Grignard reagents or organoaluminum compounds to form tetraalkyltin compounds.[5][7][11] These can then be used in redistribution reactions with SnCl₄ to produce various organotin halides, which are precursors to catalysts and polymer stabilizers.[3][7]

-

Mannich-type Reactions: SnCl₄·5H₂O can catalyze the one-pot, three-component synthesis of β-amino carbonyl compounds from ketones, aldehydes, and amines.[7]

Experimental Protocols

Synthesis of Anhydrous Tin(IV) Chloride

Objective: To prepare anhydrous SnCl₄ by the direct chlorination of metallic tin.

Materials:

-

Granulated tin metal[12]

-

Dry chlorine gas

-

Apparatus for gas generation and drying (e.g., chlorine generator, drying tube with calcium chloride or gas washing bottle with concentrated sulfuric acid)

-

Reaction vessel (e.g., a flask or tube that can be heated)[12]

-

Condenser[12]

-

Receiving flask[12]

-

Heating source (e.g., heating mantle or Bunsen burner)

-

Cooling bath (for the receiving flask)

-

Gas trap with sodium hydroxide (B78521) solution

Procedure:

-

Set up the apparatus in a well-ventilated fume hood. The reaction is highly exothermic and releases toxic fumes.[12]

-

Place the granulated tin metal in the reaction vessel.[12]

-

Gently heat the reaction vessel to initiate the reaction.[12] If a small amount of SnCl₄ is available, adding it to the tin can help start the reaction more smoothly.[12]

-

Pass a stream of dry chlorine gas over the heated tin.

-

The reaction is exothermic; once initiated, the external heating may need to be reduced or replaced with a cooling bath to control the reaction rate.[12]

-

The liquid SnCl₄ produced will vaporize and pass into the condenser.

-

Cool the condenser with circulating water to liquefy the SnCl₄ vapor.

-

Collect the condensed, colorless to pale yellow liquid SnCl₄ in a receiving flask, which should be cooled in an ice bath.

-

Pass any unreacted chlorine gas through a gas trap containing a sodium hydroxide solution to neutralize it.

-

Store the anhydrous SnCl₄ in a tightly sealed, dry container to prevent hydrolysis.

Friedel-Crafts Acylation of Thiophene (B33073) using Tin(IV) Chloride

Objective: To synthesize 2-acetylthiophene (B1664040) via the Friedel-Crafts acylation of thiophene using SnCl₄ as a Lewis acid catalyst.

Materials:

-

Thiophene

-

Acetic anhydride (B1165640)

-

Anhydrous tin(IV) chloride (SnCl₄)

-

Anhydrous solvent (e.g., benzene or dichloromethane)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene in the anhydrous solvent.

-

Cool the flask in an ice bath.

-

Slowly add anhydrous SnCl₄ to the stirred solution.

-

From the dropping funnel, add acetic anhydride dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice and water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-acetylthiophene.

-

The product can be further purified by distillation or chromatography.

Synthesis of Tetraethyltin (B1219993) from Tin(IV) Chloride

Objective: To synthesize tetraethyltin via the reaction of SnCl₄ with a Grignard reagent.

Materials:

-

Anhydrous tin(IV) chloride (SnCl₄)

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

Procedure:

-

Prepare the Grignard reagent (ethylmagnesium bromide) by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether in a dry flask equipped with a reflux condenser and a dropping funnel.

-

In a separate dry flask, dissolve anhydrous SnCl₄ in anhydrous diethyl ether and cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the stirred SnCl₄ solution from a dropping funnel. A white precipitate of magnesium salts will form.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure the reaction is complete.

-

Cool the reaction mixture and then carefully hydrolyze it by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the ether extracts and wash them with water and then brine.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by distillation.

-

The remaining liquid is crude tetraethyltin, which can be purified by fractional distillation under reduced pressure.

Safety and Handling

Tin(IV) chloride is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[9][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][11] For operations with a high potential for vapor exposure, a respirator with an appropriate cartridge may be necessary.[11]

-

Handling: Handle and open containers with care.[3] Avoid contact with skin, eyes, and clothing.[3] Do not breathe the vapors.[3] It is sensitive to moisture and will fume in the air, releasing corrosive hydrogen chloride gas.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][11] Keep away from incompatible materials such as strong bases, alcohols, and metals.[11]

-

Spills: In case of a spill, evacuate the area.[9] Absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.[3] Cautiously neutralize the residue with soda ash or lime.[9] Collect the waste in a suitable container for disposal.[3] Do not use water to clean up spills of anhydrous SnCl₄ as it will react violently.[9]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][11]

-

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. SnCl4 · 5H2O-catalyzed synthesis of β-amino carbonyl compounds via a direct Mannich-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. rjpbcs.com [rjpbcs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lewis Acid Nature and Structure of Tin(IV) Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tin(IV) chloride (SnCl₄), or stannic chloride, is a versatile and widely utilized Lewis acid in chemical synthesis. Its efficacy as a catalyst and reagent stems directly from the electronic and structural properties of the tin center. This whitepaper provides a comprehensive examination of the structure of SnCl₄ in its anhydrous form and its behavior upon forming Lewis acid-base adducts. We will delve into the coordination chemistry, present quantitative data on its Lewis acidity, detail the experimental protocols used for its characterization, and illustrate key chemical transformations and workflows. This guide is intended to serve as a technical resource for professionals leveraging SnCl₄ in research and development.

Introduction to Lewis Acidity and Tin(IV) Chloride

The concept of Lewis acidity, first proposed by Gilbert N. Lewis, defines an acid as any species capable of accepting a pair of electrons. A Lewis base, conversely, is an electron-pair donor.[1] This definition is fundamental to understanding a vast range of chemical reactions, particularly in catalysis and synthesis.

Tin(IV) chloride is a colorless, fuming liquid at room temperature and is a quintessential example of a covalent metal halide that functions as a potent Lewis acid.[2][3] Its utility is prominent in numerous organic transformations, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and as a precursor for the synthesis of organotin compounds.[2][4][5] The reactivity of SnCl₄ is governed by the electron-deficient nature of the central tin atom, which readily accepts electron pairs from Lewis bases to form stable adducts.

Molecular Structure and Electronic Configuration

Anhydrous SnCl₄

In its anhydrous state, SnCl₄ is a molecular compound with a central tin atom covalently bonded to four chlorine atoms.[3] The electronic configuration of tin is [Kr] 4d¹⁰ 5s² 5p², and in the +4 oxidation state, it utilizes its valence electrons to form four single bonds.[1]

The geometry of the SnCl₄ molecule is tetrahedral, as predicted by VSEPR theory.[5] In the solid state, which it enters at -33 °C, anhydrous tin(IV) chloride forms monoclinic crystals where the molecules maintain a near-perfect tetrahedral symmetry.[2] This structure is isostructural with tin(IV) bromide (SnBr₄).[2]

The Lewis acidity of SnCl₄ arises from two primary factors:

-

Electronegativity: The four highly electronegative chlorine atoms withdraw electron density from the central tin atom, imparting a significant partial positive charge and making it highly electrophilic.[6]

-

Vacant Orbitals: The tin atom possesses accessible vacant 5d orbitals, which can accommodate electron pairs donated by Lewis bases, allowing it to expand its coordination sphere beyond four.[1][7]

Coordination Chemistry and Adduct Formation

The hallmark of SnCl₄'s Lewis acidity is its ability to form stable adducts with a wide variety of Lewis bases, including oxygen, nitrogen, and halogen donors. Upon adduct formation, the coordination number of the tin atom typically increases from four to five or six, resulting in a significant change in molecular geometry.

-

Five-Coordinate Adducts: With one equivalent of a Lewis base, SnCl₄ can form five-coordinate complexes, which generally adopt a trigonal bipyramidal geometry.

-

Six-Coordinate Adducts: More commonly, SnCl₄ reacts with one or two equivalents of a Lewis base to form six-coordinate complexes with an octahedral geometry.[8] These are often more stable. For example, with monodentate ligands (L), both 1:1 (SnCl₄·L) and 1:2 (SnCl₄·2L) adducts can be formed, though the latter is prevalent.

Hydrates of SnCl₄

Tin(IV) chloride is hygroscopic and reacts exothermically with water to form crystalline hydrates.[2][3] The most common of these is the pentahydrate, SnCl₄·5H₂O. Crystallographic studies reveal that these hydrates are not simple coordination complexes but consist of the six-coordinate aquo complex, cis-[SnCl₄(H₂O)₂], with additional water molecules incorporated into the crystal lattice through hydrogen bonding.[2][9] The coordination of two water molecules directly to the tin center changes its geometry from tetrahedral to octahedral.[9] Similar structures are observed for the tetra- and octahydrates.[9]

// Invisible nodes for alignment p1 [shape=point, width=0]; h2o -> p1 [style=invis]; p1 -> adduct [style=invis]; }

Formation of Hexachlorostannate(IV)

In the presence of excess chloride ions, such as from hydrochloric acid or ammonium (B1175870) chloride, SnCl₄ acts as a chloride ion acceptor to form the stable hexachlorostannate(IV) anion, [SnCl₆]²⁻.[1][2] This reaction is a clear demonstration of its Lewis acidic character. The resulting complex anion has a regular octahedral geometry.

Quantitative Data on SnCl₄ Lewis Acidity

The strength of a Lewis acid can be quantified through various thermodynamic, kinetic, and spectroscopic measurements. Below are tabulated data for SnCl₄ derived from the literature.

Table 1: Structural Data of SnCl₄ and its Adducts

| Compound | Sn-Cl Bond Length (pm) | Coordination Geometry | Reference |

| Anhydrous SnCl₄ | 227.9(3) | Tetrahedral | [2] |

| cis-[SnCl₄(H₂O)₂]·3H₂O | 238.3 | Octahedral | [2] |

Note: The elongation of the Sn-Cl bond upon adduct formation is indicative of the re-hybridization and change in the electronic environment of the tin center.

Table 2: Thermodynamic and Kinetic Data

| Parameter | Lewis Base / Reaction | Solvent | Value | Reference |

| Equilibrium Constant (K) | 3-methyl-1-indanone | Benzene | 69.7 | [10] |

| Rate Coefficient (kₙ) | Rearrangement of 1-phenylprop-2-en-1-ol (B1595887) | Tetramethylene sulphone | 305 dm³ mol⁻¹ s⁻¹ (at 313.2 K) | [11] |

Table 3: Spectroscopic and Empirical Acidity Data

| Parameter | Method | Solvent | Value | Reference |

| ¹¹⁹Sn NMR Chemical Shift (δ) | ¹¹⁹Sn NMR | Neat liquid | ~0 ppm (Reference standard) | [12] |

| Gutmann Acceptor Number (AN) | ³¹P NMR of Et₃PO | 1,2-Dichloroethane | 39.8 | [13] |

Note: The Gutmann Acceptor Number (AN) is a semi-empirical scale that measures the Lewis acidity of a substance based on the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), in that substance.[14][15] A higher AN value corresponds to stronger Lewis acidity.

Experimental Protocols for Characterization

The structural and electronic properties of SnCl₄ and its adducts are investigated using a combination of spectroscopic, diffraction, and computational methods.

X-ray Crystallography

This is the definitive method for determining the solid-state structure of crystalline SnCl₄ adducts.[16][17]

-

Protocol Outline:

-

Crystallization: Single crystals of the target adduct are grown. For hydrates, this can be achieved by crystallizing SnCl₄ from an aqueous solution at controlled temperatures (e.g., 263 K for the octahydrate).[9] For other adducts, slow evaporation from a suitable organic solvent is common.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the intensities and positions of the diffracted X-rays are recorded.[16]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal's unit cell. An atomic model is then built into this map and computationally refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and details of the crystal packing.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the structure and dynamics of SnCl₄ adducts in solution.

-

¹¹⁹Sn NMR: Tin has three NMR-active spin-½ nuclei, with ¹¹⁹Sn being the most commonly used.[12] The ¹¹⁹Sn chemical shift is extremely sensitive to the coordination number and geometry of the tin atom, spanning a very wide range. Tetrahedral SnCl₄ is typically used as a reference (δ ≈ 0 ppm), while the formation of five- and six-coordinate adducts causes a significant downfield shift. This technique is invaluable for studying ligand exchange and speciation in solution.[12]

-

³¹P NMR for Gutmann Acceptor Number (AN) Determination: This protocol quantifies Lewis acidity.[18]

-

Sample Preparation: A solution of a probe molecule, triethylphosphine oxide (Et₃PO), is prepared in a non-coordinating solvent (e.g., 1,2-dichloroethane). A known concentration of the Lewis acid (SnCl₄) is added.

-

Data Acquisition: The ³¹P NMR spectrum is recorded. The interaction of the Lewis acid with the oxygen atom of Et₃PO perturbs the electronic environment of the phosphorus atom, causing a change in its chemical shift (δ).

-

AN Calculation: The observed chemical shift is used to calculate the Acceptor Number using an established empirical formula, providing a quantitative measure of Lewis acidity.[13][18]

-

Computational Studies

Density Functional Theory (DFT) and other quantum mechanical calculations are used to complement experimental findings.[4][8]

-

Methodology:

-

Model Building: A computational model of the molecule of interest (e.g., an SnCl₄ adduct) is constructed.

-

Geometry Optimization: The energy of the model is minimized to find its most stable three-dimensional structure. This can predict bond lengths and angles that can be compared with crystallographic data.

-

Property Calculation: Once the geometry is optimized, properties such as Frontier Molecular Orbital (FMO) energies (HOMO/LUMO), vibrational frequencies (for comparison with IR spectra), and reaction energy profiles can be calculated to rationalize reactivity and stability.[4][8]

-

Conclusion

Tin(IV) chloride's identity as a potent Lewis acid is firmly rooted in its molecular and electronic structure. The tetrahedral, electron-deficient anhydrous molecule readily undergoes coordination expansion to form five- and six-coordinate adducts with a diverse range of Lewis bases. This structural flexibility, from tetrahedral to trigonal bipyramidal and octahedral geometries, is the basis for its widespread use as a catalyst and synthetic reagent. A multi-technique approach, combining X-ray crystallography, multinuclear NMR, and computational chemistry, provides a detailed understanding of its coordination behavior. The quantitative data presented herein underscore its significant Lewis acidity, providing a valuable reference for researchers designing new synthetic methodologies and developing novel chemical entities.

References

- 1. quora.com [quora.com]

- 2. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 3. Tin(IV) chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. testbook.com [testbook.com]

- 6. forums.studentdoctor.net [forums.studentdoctor.net]

- 7. gauthmath.com [gauthmath.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of tin(IV) chloride octahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. Kinetic studies of Lewis acidity. Part 2. Catalysis by tin(IV) chloride, by some organotin(IV) chlorides, and by tin(II) chloride of the anionotropic rearrangement of 1-phenylprop-2-en-1-ol in tetramethylene sulphone solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 13. Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Gutmann acceptor and donor numbers [stenutz.eu]

- 15. Gutmann Acceptor and Donor number [stenutz.eu]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. magritek.com [magritek.com]

Stannic Chloride Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stannic chloride (tin(IV) chloride, SnCl₄) in various organic solvents. Due to its strong Lewis acidity and hygroscopic nature, understanding its behavior in solution is critical for its application in organic synthesis, catalysis, and materials science. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination of this reactive compound, and illustrates key chemical interactions.

Executive Summary

Stannic chloride is a versatile inorganic compound that exhibits a wide range of solubility behaviors in organic media. While it is qualitatively described as soluble or miscible in many common organic solvents, its interaction is often not a simple dissolution process. As a potent Lewis acid, stannic chloride readily forms adducts and complexes with Lewis basic solvents, particularly those containing oxygen or nitrogen donor atoms. In protic solvents like alcohols, this interaction can lead to solvolysis. This guide summarizes the known solubility data, provides a robust experimental framework for determining solubility under controlled conditions, and visualizes the underlying chemical principles of its solvation.

Quantitative Solubility Data

Quantitative solubility data for stannic chloride in common organic solvents is not extensively available in readily accessible literature. This is likely due to its high reactivity and the prevalence of complex formation over simple dissolution. However, the following data has been reported:

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Remarks |

| Propylene Carbonate | 25 | 26.7[1] | Quantitative measurement. |

| Selenium(IV) Oxychloride | 25 | 15.93[1] | Quantitative measurement. |

Qualitative Solubility and Solvent Interaction

Stannic chloride is generally soluble in a wide array of organic solvents.[2][3] However, the nature of this "solubility" varies significantly with the type of solvent. For practical applications, it is crucial to distinguish between simple dissolution and dissolution accompanied by a chemical reaction.

Table of Qualitative Solubility in Common Organic Solvents:

| Solvent Class | Solvent Examples | Observed Interaction | Reference |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible/Soluble[1][4] | Forms weak 1:1 complexes.[5] |

| Chlorinated Solvents | Carbon Tetrachloride, Chloroform | Soluble[4][6] | Generally good solvents for SnCl₄. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Reaction [1] | Strong Lewis acid-base adduct formation. |

| Ketones | Acetone | Soluble[1][4] | Forms stable adducts. |

| Alcohols | Methanol, Ethanol | Reaction [1] | Solvolysis and complex formation occurs. |

| Esters | Ethyl Acetate | Soluble[1] | Adduct formation is likely. |

| Nitriles | Acetonitrile | Soluble | Forms stable complexes. |

| Amides | Dimethylformamide (DMF) | Soluble | Strong adduct formation. |

| Hydrocarbons | Kerosene, Gasoline | Soluble[1][4] | Generally soluble in non-polar hydrocarbons. |

| Sulfur-containing | Carbon Disulfide | Miscible[1] | Good solvent for SnCl₄. |

Interaction with Solvents: Lewis Acid-Base Adduct Formation

Stannic chloride is a strong Lewis acid due to the electron-deficient nature of the tin atom. Organic solvents with lone pairs of electrons (e.g., ethers, ketones, esters, nitriles, and alcohols) can act as Lewis bases, donating electron density to the tin center to form coordinate covalent bonds. This results in the formation of stable adducts or complexes.[7]

This interaction can be represented as:

SnCl₄ + nL ⇌ SnCl₄·Lₙ (where L is a Lewis basic solvent)

The stoichiometry of these adducts (the value of 'n') can vary, with 1:1 and 1:2 adducts being common. This complex formation is often exothermic and is a primary driving force for the "dissolution" of stannic chloride in these solvents.

Caption: Figure 1: Adduct formation between SnCl₄ and a Lewis basic solvent.

Experimental Protocols for Solubility Determination

The determination of the solubility of stannic chloride requires stringent experimental techniques due to its reactivity with atmospheric moisture and its corrosive nature. The following protocol is a synthesis of best practices for handling air- and moisture-sensitive compounds.

Materials and Equipment

-

Anhydrous stannic chloride (>99% purity)

-

High-purity anhydrous organic solvents (distilled from appropriate drying agents)

-

Schlenk line or glove box for maintaining an inert atmosphere (N₂ or Ar)

-

Oven-dried glassware (Schlenk flasks, graduated cylinders, syringes, filters)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance (readable to ±0.1 mg)

-

Gas-tight syringes and needles

-

Inert filtration apparatus (e.g., cannula with a filter stick or a Schlenk filter)

-

Appropriate analytical instrument for quantification (e.g., ICP-MS for tin analysis, or a titrimetric method)

Experimental Workflow

The following diagram outlines the key steps for the experimental determination of stannic chloride solubility.

Caption: Figure 2: Workflow for determining the solubility of stannic chloride.

Detailed Method (Shake-Flask Method adapted for Air-Sensitive Compounds)

-

Preparation: All glassware should be oven-dried at >120°C overnight and cooled under a stream of inert gas or in a desiccator before use. Solvents must be rigorously dried and deoxygenated.

-

Sample Preparation (under inert atmosphere):

-

In a glove box or via a Schlenk line, add a precisely weighed amount of anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar.

-

Add an excess amount of anhydrous stannic chloride to the solvent. The presence of undissolved stannic chloride is necessary to ensure saturation.

-

Seal the flask tightly.

-

-

Equilibration:

-

Place the flask in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined by taking measurements at different time points until the concentration of the supernatant remains constant.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, stop stirring and allow the excess stannic chloride to settle completely.

-

Using a gas-tight syringe and a cannula with a filter, carefully withdraw a known volume or mass of the clear supernatant, ensuring no solid is transferred.

-

Transfer the aliquot to a pre-weighed volumetric flask and determine its mass.

-

Dilute the sample to a known volume with an appropriate solvent.

-

Determine the concentration of tin in the diluted sample using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a suitable titration method.

-

-

Calculation:

-

From the concentration of tin and the mass of the aliquot, calculate the mass of stannic chloride in the sampled supernatant.

-

The mass of the solvent in the aliquot can be determined by subtracting the calculated mass of stannic chloride from the total mass of the aliquot.

-

Express the solubility as grams of stannic chloride per 100 grams of solvent.

-

Safety and Handling Precautions

Stannic chloride is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ensure all equipment is scrupulously dry to prevent exothermic reactions.

Conclusion

The solubility of stannic chloride in organic solvents is a complex phenomenon governed by its strong Lewis acidic character. While it is generally soluble in a wide range of non-protic organic solvents, this is often due to the formation of stable Lewis acid-base adducts rather than simple physical dissolution. In protic solvents like alcohols, solvolysis occurs. The lack of extensive quantitative solubility data in the literature highlights the challenges in handling this reactive compound and underscores the need for rigorous experimental determination using inert atmosphere techniques for any specific application. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with stannic chloride in organic media.

References

- 1. tin(IV) chloride [chemister.ru]

- 2. Tin(IV) chloride [chembk.com]

- 3. Tin(IV) chloride 98 7646-78-8 [sigmaaldrich.com]

- 4. Tin tetrachloride | SnCl4 | CID 24287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tin(IV) Chloride from China Manufacturer - Wolfa [wolfabio.com]

- 7. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Tin (IV) Chloride from Elemental Tin and Chlorine

This technical guide provides a comprehensive overview of the synthesis of tin (IV) chloride, also known as stannic chloride or tin tetrachloride (SnCl₄), through the direct reaction of metallic tin with chlorine gas. The document is intended for researchers, scientists, and professionals in drug development and other fields requiring high-purity inorganic compounds. It covers the fundamental chemistry, experimental protocols for both laboratory and industrial scales, and relevant physicochemical data.

Introduction

Tin (IV) chloride is a versatile inorganic compound with significant applications as a precursor in organotin chemistry, a Lewis acid catalyst in organic synthesis (e.g., Friedel-Crafts reactions), a mordant in the textile industry, and in the surface treatment of glass.[1][2] The most common and direct method for producing anhydrous tin (IV) chloride is the exothermic reaction between metallic tin and dry chlorine gas.[3]

The fundamental reaction is: Sn (s) + 2Cl₂ (g) → SnCl₄ (l)

This guide details the necessary conditions, equipment, and procedures to safely and efficiently conduct this synthesis.

Physicochemical Properties of Tin (IV) Chloride

A thorough understanding of the physical and chemical properties of tin (IV) chloride is crucial for its synthesis, handling, and application. The compound is a colorless, hygroscopic liquid that fumes upon contact with air due to hydrolysis, forming hydrochloric acid and tin oxychlorides.[1][3]

| Property | Value | Reference |

| Molecular Formula | SnCl₄ | [4] |

| Molar Mass | 260.52 g/mol | [5] |

| Appearance | Colorless, fuming liquid | [6] |

| Density (anhydrous) | 2.226 g/cm³ | [6] |

| Melting Point (anhydrous) | -33 °C (-27.4 °F) | [1] |

| Boiling Point | 114 °C (237.2 °F) | [1][7] |

| Solubility | Miscible with nonpolar organic solvents (benzene, toluene, chloroform); reacts vigorously with water. | [1][6] |

Synthesis Methodologies

The direct chlorination of tin is the most straightforward and widely used method for producing tin (IV) chloride.[8] The process can be adapted for both small-scale laboratory preparation and large-scale industrial production.

The laboratory preparation of tin (IV) chloride involves passing dry chlorine gas over heated tin metal. The resulting tin (IV) chloride vapor is then condensed and collected.

Experimental Protocol:

-

Apparatus Setup:

-

Assemble a chlorine gas generator. A common method involves the slow addition of hydrochloric acid to an oxidizing agent like trichloroisocyanuric acid.[9]

-

Pass the generated chlorine gas through a drying agent, such as a gas washing bottle containing concentrated sulfuric acid or a drying tube with calcium chloride, to remove any moisture.[3][9] The reaction is highly sensitive to moisture.[9]

-

The dried chlorine gas is then introduced into a reaction vessel (e.g., a round-bottom flask or a retort) containing granulated or powdered tin metal.[1][7][9]

-

Connect the reaction vessel to a condenser to cool the product vapors.[7][9]

-

Place a collection flask (receiver) at the outlet of the condenser, which should be cooled in an ice-water bath to ensure efficient condensation of the volatile tin (IV) chloride.[7]

-

Connect the exit of the collection system to a gas trap containing a sodium hydroxide (B78521) solution to neutralize any unreacted chlorine gas.[3]

-

-

Reaction Procedure:

-

Place a known quantity of pure, granulated tin (e.g., 150 g) into the reaction flask.[7][9]

-

Gently heat the tin metal to approximately 115 °C (239 °F).[1][4][6] The reaction can also be initiated with molten tin, which requires heating above its melting point (232 °C).[7][9]

-

Introduce a steady stream of dry chlorine gas over the heated tin. The reaction is exothermic and may proceed vigorously, sometimes resulting in a "tin-chlorine fire".[3][9]

-

Control the flow rate of chlorine and the heating to maintain a steady reaction. The tin (IV) chloride will form as a vapor.[9]

-

The vaporized SnCl₄ passes into the condenser, where it liquefies and is collected in the cooled receiver.[7]

-

-

Purification:

The general workflow for this laboratory synthesis is illustrated in the diagram below.

Caption: Experimental workflow for the laboratory synthesis of tin (IV) chloride.

Industrial production aims for a continuous and safe process with high space-time yields. Modern processes often use a circulatory reactor where chlorine gas is dispersed into liquid tin (IV) chloride before reacting with the tin feedstock.[1][10]

Industrial Protocol:

-

Reactor Design: The process typically employs a circulatory reactor where liquid tin (IV) chloride is continuously circulated.[1][10] Tin granules or scrap metal are fed into the reaction chamber.[1]

-

Reaction Conditions:

-

The reaction is maintained at temperatures between 70 °C and 130 °C.[1][11]

-

Chlorine gas is introduced into the circulating tin (IV) chloride, often through a static mixer, to ensure it is highly dispersed before contacting the tin metal.[10] This technique improves safety and control, especially during startup and at high conversion rates.[10]

-

The temperature at the reactor inlet (mixing zone) is typically kept between 20-60 °C, while the main reaction zone with the tin bed reaches 70-130 °C.[11]

-

-

Process Flow:

-

Chlorine gas is dissolved into the stream of circulating liquid SnCl₄.

-

This mixture flows through the bed of tin granules, where the exothermic reaction occurs.

-

The heat of the reaction is managed by the circulating SnCl₄, which acts as a heat transfer medium.[10] In some designs, liquid SnCl₄ is injected directly into a molten tin bath to control the temperature.[12]

-

The newly produced SnCl₄ joins the circulating liquid and is drawn off as a product.

-

The conversion, based on chlorine, is typically stoichiometric.[11]

-

| Parameter | Laboratory Scale | Industrial Scale | Reference |

| Tin Form | Granules, powder, molten | Granules, scrap, molten | [1][7][9] |

| Temperature | ~115 °C (for solid tin) or >232 °C (for molten tin) | 70 - 130 °C (circulatory reactor) or 235 - 350 °C (molten tin reactor) | [1][4][12] |

| Pressure | Atmospheric | Atmospheric to 2 bar | [1] |

| Key Feature | Batch process, external heating | Continuous process, internal heat management via circulating product | [9][10] |

| Purification | Fractional distillation | Continuous distillation/purification loop | [7] |

Safety and Handling

Tin (IV) chloride and chlorine gas are hazardous materials that require strict safety protocols.

-

Chlorine Gas (Cl₂): Highly toxic and corrosive. All reactions must be conducted in a well-ventilated fume hood.[9] A neutralization trap (e.g., sodium hydroxide solution) is mandatory to scrub excess chlorine.[3]

-

Tin (IV) Chloride (SnCl₄): Corrosive and causes severe burns to skin, eyes, and the respiratory tract.[1] It reacts violently with water and fumes in moist air, releasing corrosive hydrogen chloride gas.[3] Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn at all times. The anhydrous compound should be stored in a dry environment.

Conclusion

The direct chlorination of tin is a robust and efficient method for synthesizing tin (IV) chloride. While the fundamental chemistry is straightforward, careful control of reaction conditions, particularly temperature and moisture, is essential for achieving a high yield of a pure product. The methodologies can be scaled from laboratory benchtop setups to continuous industrial processes, highlighting the compound's importance in various chemical applications. Adherence to stringent safety measures is paramount when working with the hazardous reactants and products involved in this synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Stannic Chloride Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application, Product Type [researchandmarkets.com]

- 3. Tin(IV) chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 5. Stannic Chloride Anhydrous Manufacturer and Supplier - Vishnu Priya Chemicals Pvt Ltd [vishnupriya.in]

- 6. Tin (IV) chloride Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. prepchem.com [prepchem.com]

- 8. Tin Recovery as Stannous Chloride by Chlorination of Tin-Plated Scrap at 298 K [scirp.org]

- 9. youtube.com [youtube.com]

- 10. US6001323A - Process for preparing this compound - Google Patents [patents.google.com]

- 11. EP0900763A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. US3848052A - Process for the preparation of stannic chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Tin Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of anhydrous tin tetrachloride (SnCl₄), a critical consideration for its handling, storage, and application in research and development. Anhydrous this compound is a colorless, fuming liquid that is highly sensitive to moisture.[1][2][3] Its strong Lewis acidic character drives its vigorous reaction with water, leading to the formation of hydrates and subsequent hydrolysis, which can significantly impact its chemical integrity and introduce safety hazards.[2][4]

Physicochemical Properties

Anhydrous this compound and its most common hydrate (B1144303), the pentahydrate, exhibit distinct physical properties. A summary of these properties is presented in Table 1 for easy comparison.

| Property | Anhydrous this compound (SnCl₄) | This compound Pentahydrate (SnCl₄·5H₂O) |

| Molar Mass | 260.50 g/mol [2] | 350.60 g/mol [2] |

| Appearance | Colorless, fuming liquid[2][3] | White crystalline solid[3] |

| Density | 2.226 g/cm³[2] | 2.04 g/cm³[2] |

| Melting Point | -33 °C[5] | 56 °C[5] |

| Boiling Point | 114.1 °C[5] | Decomposes above 56 °C[6] |

| Solubility in Water | Reacts vigorously[6] | Soluble[5] |

Reaction with Atmospheric Moisture

The primary manifestation of the hygroscopic nature of anhydrous this compound is its reaction with water vapor present in the atmosphere. This process can be understood as a two-stage phenomenon: hydration followed by hydrolysis.

Hydration: Formation of this compound Hydrates

Upon exposure to moisture, anhydrous this compound readily absorbs water molecules to form various solid hydrates.[2] This is an exothermic reaction. The most commonly encountered hydrate is this compound pentahydrate (SnCl₄·5H₂O).[2] However, other hydrates, including the trihydrate (SnCl₄·3H₂O), tetrahydrate (SnCl₄·4H₂O), and octahydrate, have also been identified and structurally characterized.[7] The formation of these hydrates involves the coordination of water molecules to the tin atom.[2]

Hydrolysis: Generation of Hydrochloric Acid and Tin Oxides

Following hydration, the coordinated water molecules can undergo hydrolysis, leading to the formation of hydrochloric acid (HCl) and tin oxides or oxychlorides.[3][8] This is the reason for the characteristic fuming of anhydrous this compound in moist air, as the liberated HCl forms an aerosol with atmospheric water.[3] The overall hydrolysis reaction can be represented as:

SnCl₄(l) + 2H₂O(g) → SnO₂(s) + 4HCl(g)[8]

This reaction is a significant safety concern, as the generated hydrochloric acid is highly corrosive.

Figure 1. Reaction pathway of anhydrous SnCl₄ with atmospheric moisture.

Experimental Protocols for Hygroscopicity Assessment

Quantifying the hygroscopic nature of a substance as reactive as anhydrous this compound requires specialized experimental setups that ensure safety and data accuracy. Standard methods such as gravimetric sorption analysis and thermogravimetric analysis (TGA) can be adapted.

Gravimetric Sorption Analysis (GSA)

Objective: To measure the mass of water absorbed by a sample as a function of relative humidity (RH) at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound is placed in a sample pan within a controlled environment chamber. Due to its fuming and corrosive nature, all handling must be performed in a fume hood with appropriate personal protective equipment (PPE).[9]

-

Instrumentation: A dynamic vapor sorption (DVS) instrument is ideal for this measurement. The instrument consists of a microbalance to continuously monitor the sample mass, a humidity and temperature-controlled chamber, and a system for delivering a gas stream with a precise RH.

-

Experimental Procedure:

-

The sample is initially dried under a stream of dry nitrogen to establish a baseline mass.

-

The RH of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

The mass of the sample is continuously recorded at each RH step until equilibrium is reached (i.e., the mass no longer changes significantly over time).

-

A desorption curve can also be generated by subsequently decreasing the RH in a stepwise manner.

-

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the percentage water uptake against RH generates a sorption isotherm, which provides a quantitative measure of the material's hygroscopicity.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of hydrated this compound samples and to study their thermal stability.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of a this compound hydrate (e.g., the pentahydrate) is placed in a TGA crucible.

-

Instrumentation: A TGA instrument, which consists of a precision balance and a furnace, is used.

-

Experimental Procedure:

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

-

Data Analysis: The resulting TGA curve will show mass loss steps corresponding to the dehydration of the sample. The temperature at which these losses occur provides information about the thermal stability of the hydrates. The magnitude of the mass loss can be used to quantify the number of water molecules in the hydrate.

Figure 2. Conceptual workflow for hygroscopicity testing of anhydrous SnCl₄.

Hazards and Safe Handling

The hygroscopic nature of anhydrous this compound is directly linked to its significant handling hazards. The reaction with moisture produces corrosive hydrochloric acid, which can cause severe burns to the skin, eyes, and respiratory tract.[10][9]

Personal Protective Equipment (PPE)

When handling anhydrous this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a full-face shield.[1][11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[11]

-

Body Protection: A chemical-resistant apron or coveralls.[1]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood.[11] For situations with a potential for higher exposure, a respirator with an appropriate acid gas cartridge may be necessary.[1]

Storage and Handling

-

Anhydrous this compound must be stored in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[11][12]

-

Containers should be kept tightly sealed to prevent the ingress of atmospheric moisture.[11][12] Inert gas blanketing (e.g., with nitrogen or argon) is recommended for long-term storage.

-

In case of a spill, do not use water.[10] Neutralize the spill with a suitable agent like soda ash or lime and absorb it with an inert material.[10]

Conclusion

The pronounced hygroscopic nature of anhydrous this compound is a defining characteristic that dictates its chemistry, applications, and safety protocols. Its propensity to rapidly absorb atmospheric moisture to form hydrates and subsequently hydrolyze to produce corrosive hydrochloric acid necessitates stringent handling and storage procedures. A thorough understanding of these properties, supported by quantitative experimental data, is essential for researchers, scientists, and drug development professionals to ensure the safe and effective use of this important chemical reagent. While specific quantitative data on the rate of water absorption is not widely available in the literature, the experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. oshatrainingschool.com [oshatrainingschool.com]

- 2. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 3. Tin(IV) chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. zenodo.org [zenodo.org]

- 5. This compound | SnCl4 | CID 24287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Tin (IV) chloride Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ICSC 0953 - TIN(IV) CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]

- 11. gelest.com [gelest.com]

- 12. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Reaction Mechanism of Tin Tetrachloride with Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin tetrachloride (SnCl₄), a versatile Lewis acid, plays a significant role in various chemical syntheses, including in the pharmaceutical industry as a catalyst and precursor. Its reaction with water, a process known as hydrolysis, is a fundamental aspect of its chemistry. This technical guide provides a comprehensive overview of the mechanism, thermodynamics, and kinetics of the hydrolysis of this compound. Understanding this reaction is crucial for controlling reaction conditions, predicting outcomes, and ensuring the safe handling of this reactive compound.

The hydrolysis of this compound is a rapid and exothermic process that ultimately leads to the formation of hydrated tin(IV) oxide, commonly referred to as stannic acid or metastannic acid, and hydrochloric acid. The reaction can be summarized by the overall equation:

SnCl₄(l) + (x+2) H₂O(l) → SnO₂·xH₂O(s) + 4 HCl(aq)

This guide will delve into the step-by-step mechanism of this reaction, present available quantitative data, describe relevant experimental protocols, and provide visualizations of the key pathways.

Reaction Mechanism

The hydrolysis of this compound is a multi-step process involving the sequential replacement of chloride ions by hydroxyl groups. The mechanism is facilitated by the Lewis acidic nature of the tin(IV) center, which has vacant 5d orbitals that can accept lone pairs of electrons from water molecules.

Step 1: Formation of Hydrated this compound

The initial step involves the rapid coordination of water molecules to the this compound molecule. This results in the formation of a hexacoordinate tin complex, cis-[SnCl₄(H₂O)₂]. This hydrate (B1144303) has been isolated and characterized.

SnCl₄ + 2 H₂O → [SnCl₄(H₂O)₂]

Step 2: Stepwise Hydrolysis

Following the initial hydration, a series of hydrolysis steps occur where the coordinated water molecules are de

The Fuming Spirit of Libavius: A Technical Guide to the Discovery and History of Stannic Chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of spiritus fumans libavii, known today as stannic chloride (SnCl₄). We delve into the pioneering work of the German physician and alchemist Andreas Libavius, who is credited with its first systematic preparation in 1605. This document explores the historical context of 17th-century alchemy, the experimental protocols likely employed by Libavius, and the evolution of understanding surrounding this fuming liquid. While quantitative data from this period is scarce, this guide compiles available information and presents it alongside modern thermochemical data for comparison. Detailed methodologies for the historical synthesis are reconstructed based on contemporary accounts and knowledge of alchemical practices. Signaling pathways and experimental workflows are visualized to provide a clearer understanding of the historical and chemical processes.

Introduction: The Dawn of Modern Chemistry

The turn of the 17th century was a pivotal period in the history of science, marking a transition from the esoteric traditions of alchemy to the more systematic and empirical discipline of chemistry. Central to this transformation was Andreas Libavius (c. 1550-1616), a German physician and educator who championed a clear and methodical approach to chemical investigation.[1] His seminal work, "Alchemia" (1597), is widely regarded as one of the first modern chemistry textbooks, laying a foundation for reproducible experimental practices. It was in his later work, "Syntagmatis alchamiae arcanorum" (1615), that he detailed the preparation of a novel substance he named spiritus fumans libavii—the fuming spirit of Libavius.[1] This compound, now known as stannic chloride, was a significant discovery of the era.

While Libavius is celebrated for his systematic approach, it is noteworthy that some sources suggest an earlier mention of a similar substance by the Franciscan friar Ulmannus in his "Buch der heiligen Dreifaltigkeit" in 1419.[1] However, it was Libavius's detailed description and clear preparation method that brought the compound to the forefront of early chemical inquiry.

The Historical Synthesis of Spiritus Fumans Libavii

Reconstructing the precise experimental protocol used by Andreas Libavius requires an understanding of the laboratory apparatus and chemical knowledge of the early 17th century. His work emphasized moving away from mystical obscurity towards clear, repeatable instructions.

Key Reactants and Their 17th-Century Understanding

The primary reactants for the synthesis of spiritus fumans libavii were metallic tin and a corrosive sublimate, most likely mercuric chloride (HgCl₂), which was a common alchemical reagent.

-

Tin (Stannum): A well-known metal in the 17th century, tin was readily available and its properties were familiar to alchemists.

-

Corrosive Sublimate (Mercurius sublimatus): This highly corrosive white solid was prepared by subliming a mixture of mercury, calcined vitriol (metal sulfates), and common salt. Alchemists were aware of its powerful reactive properties.

Experimental Protocol: A Reconstruction

Based on descriptions from Libavius's contemporaries and an understanding of the available technology, the following is a plausible reconstruction of the experimental procedure for the synthesis of spiritus fumans libavii.

Objective: To prepare the "fuming spirit" by the reaction of tin with a corrosive sublimate.

Apparatus:

-

Retort: A glass vessel with a long, downward-sloping neck.

-

Receiver: A flask or bottle to collect the distillate.

-

Furnace: A heat source, likely a charcoal or wood-fired furnace, capable of providing controlled heat.

-

Luting: A paste, likely made of clay and other materials, used to create airtight seals between the retort and receiver.

Procedure:

-

Preparation of Reactants: A quantity of metallic tin would be finely divided, likely by filing or granulation, to increase its surface area. This would be mixed with a proportional amount of powdered corrosive sublimate. While precise measurements from the period are not available, the ratio would have been determined through empirical observation.

-

Charging the Retort: The mixture of tin and corrosive sublimate was placed into the body of the retort.

-

Assembly of the Apparatus: The neck of the retort was carefully inserted into the receiver. The joint was then sealed with luting to prevent the escape of the volatile product.

-

Distillation: The retort was gently heated in the furnace. The heat would initiate a reaction between the tin and the corrosive sublimate.

-

Collection of the Distillate: As the reaction proceeded, a dense, colorless to yellowish liquid would distill over and collect in the receiver. This liquid was spiritus fumans libavii. The key observation, and the source of its name, was its tendency to produce thick white fumes upon contact with moist air.

-

Residue: A solid residue, likely containing tin compounds and unreacted starting materials, would remain in the retort.

Caption: Conceptual workflow for the 17th-century synthesis of spiritus fumans libavii.

Chemical Principles and Data

While Libavius and his contemporaries operated without the framework of modern atomic theory, we can now understand the synthesis of stannic chloride through the lens of modern chemistry.

The Underlying Chemical Reaction

The reaction described by Libavius is a displacement reaction where tin reacts with mercuric chloride to produce stannic chloride and mercury. The overall balanced chemical equation is:

Sn (s) + 2HgCl₂ (s) → SnCl₄ (l) + 2Hg (l)

This reaction is driven by the relative reactivities of the metals and the volatility of the stannic chloride, which allows for its separation via distillation.

Quantitative Data: A Historical and Modern Comparison

Quantitative analysis in the 17th century was not standardized, and precise measurements of yield and purity were not recorded in the way they are today. Alchemists relied on qualitative descriptions and proportional relationships. The table below presents the known physical and chemical properties of stannic chloride from modern sources, as historical quantitative data is not available.

| Property | Modern Value |

| Molar Mass | 260.52 g/mol |

| Appearance | Colorless fuming liquid |

| Density | 2.226 g/cm³ |

| Melting Point | -33 °C |

| Boiling Point | 114.1 °C |

| Solubility in Water | Hydrolyzes |

Table 1: Physicochemical Properties of Anhydrous Stannic Chloride.

The Significance and Legacy of Spiritus Fumans Libavii

The discovery of spiritus fumans libavii was significant for several reasons. It represented the synthesis of a novel compound with striking properties, expanding the known chemical landscape. The clear and repeatable method of its preparation, as described by Libavius, was a testament to his advocacy for a more systematic and less secretive approach to chemistry.

In the centuries that followed, stannic chloride found applications in various fields. It was used as a mordant in dyeing textiles and in the production of other tin compounds. Its fuming nature even led to its use as a chemical weapon in World War I, creating a dense, irritating smoke.

Conclusion